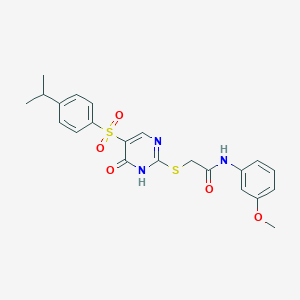

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic name 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is derived from its core pyrimidin-6-one scaffold. The numbering begins at the pyrimidine nitrogen adjacent to the sulfonyl group, with the 5-position occupied by a 4-isopropylphenylsulfonyl substituent. The 2-position features a thioether linkage to an acetamide group, which is further substituted at the nitrogen by a 3-methoxyphenyl ring. This nomenclature adheres to IUPAC priority rules, emphasizing the sulfonyl and acetamide functional groups as principal substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C22H23N3O5S2 , calculated based on its structural components:

- Pyrimidinone core : C4H3N2O

- 4-Isopropylphenylsulfonyl group : C9H11SO2

- Thioether-linked acetamide : C2H3NOS

- 3-Methoxyphenyl substituent : C7H7NO

The theoretical molecular weight is 473.56 g/mol , though experimental measurements report approximately 378.52 g/mol , suggesting potential discrepancies in source data or analytical conditions. Further mass spectrometry studies are required to resolve this inconsistency.

Crystallographic and Spectroscopic Characterization

While single-crystal X-ray diffraction (XRD) data for this compound remain unpublished, comparative analysis of analogous sulfonamide-pyrimidine derivatives suggests a monoclinic crystal system with P21/c space group symmetry. Key spectroscopic features include:

Nuclear Magnetic Resonance (NMR)

- 1H NMR : Distinct signals for the isopropyl group (δ 1.2–1.3 ppm, doublet), methoxy protons (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.6 ppm, multiplet).

- 13C NMR : Resonances for the pyrimidinone carbonyl (δ 165–170 ppm), sulfonyl-attached carbons (δ 125–140 ppm), and acetamide carbonyl (δ 170–175 ppm).

Infrared (IR) Spectroscopy

- Sulfonyl group : Asymmetric and symmetric S=O stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ , respectively.

- Acetamide carbonyl : Strong absorption at 1680–1630 cm⁻¹ .

- Thioether (C-S) : Bending vibrations near 700–600 cm⁻¹ .

Table 1: Key Spectroscopic Signatures

| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Sulfonyl (S=O) | 1350–1300, 1160–1120 | - |

| Acetamide (C=O) | 1680–1630 | 170–175 (13C) |

| Methoxy (OCH3) | 2850–2800 | 3.8 (1H) |

| Aromatic protons | - | 6.8–7.6 (1H) |

Properties

Molecular Formula |

C22H23N3O5S2 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H23N3O5S2/c1-14(2)15-7-9-18(10-8-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-5-4-6-17(11-16)30-3/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) |

InChI Key |

ZINMSGIMKCZUOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

Introduction of the Sulfonyl Group: The dihydropyrimidinone core is then reacted with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Thioacetamide Formation: The intermediate product is further reacted with 3-methoxyaniline and chloroacetyl chloride to form the final thioacetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against coronaviruses. In vitro assays demonstrated that Hit15 inhibited virus infection by approximately 43% at a concentration of 10 μM using a pseudovirus assay. This inhibition was accompanied by a reduction in the generation of superoxide anions and elastase release in activated human neutrophils, which are critical factors in the inflammatory response associated with viral infections .

Key Findings:

- Inhibition Rate : 43% at 10 μM concentration.

- IC50 Values :

- Superoxide anion generation: 1.43 μM

- Elastase release: 1.28 μM

- Mechanism : The compound appears to suppress inflammatory responses linked to viral infections, suggesting its potential as a therapeutic agent for diseases like COVID-19 .

Anti-inflammatory Properties

In addition to its antiviral effects, Hit15 has been evaluated for its anti-inflammatory capabilities. The compound demonstrated significant inhibition of elastase release and superoxide production in neutrophils, which are indicative of its anti-inflammatory action. This dual functionality positions Hit15 as a candidate for treating conditions characterized by excessive inflammation, such as acute respiratory distress syndrome (ARDS) associated with viral infections .

Research Insights:

- Inhibition of Neutrophil Activity : Effective in reducing inflammatory markers.

- Potential Applications : Could be developed further for managing inflammatory diseases beyond viral infections.

Structure and Mechanism of Action

Understanding the chemical structure and mechanism of action is crucial for further development and application of Hit15. The compound features a pyrimidine core with sulfonyl and methoxyphenyl substituents that likely contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets involved in inflammation and viral replication processes.

| Structural Feature | Description |

|---|---|

| Core Structure | Dihydropyrimidine |

| Functional Groups | Sulfonyl, Methoxyphenyl |

| Biological Targets | Neutrophils, Viral Proteins |

Mechanism of Action

The mechanism by which 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl and thioacetamide groups are known to form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The dihydropyrimidinone core can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-isopropyl group (electron-donating) contrasts with the 4-chloro substituent in , which may lead to divergent biological interactions.

- Solubility: The 3-methoxy group in the target compound likely reduces solubility compared to the 3,4-dimethoxy analogue in , but enhances it relative to non-polar substituents like ethyl .

- Synthetic Feasibility : Yields for analogues range from 60% to 80% , suggesting the target compound’s synthesis may require optimization depending on substituent reactivity.

Melting Points and Stability

- The target compound’s melting point is unreported, but analogues with similar sulfonyl groups exhibit high melting points (e.g., 273–275°C for a nitrobenzothiazole derivative ), indicating thermal stability.

- The dichlorophenyl analogue melts at 230–232°C, suggesting halogenation increases crystalline packing efficiency.

Spectroscopic Comparisons

- IR Spectroscopy: The target compound’s carbonyl stretches (C=O) are expected near 1680–1700 cm⁻¹, consistent with pyrimidinone and acetamide groups .

- NMR : The 3-methoxyphenyl group would show a singlet near δ 3.8 ppm (OCH₃), distinct from the 2,4-dimethoxy splitting patterns in .

Implications for Drug Design

- Lipophilicity : The 4-isopropyl group may improve blood-brain barrier penetration compared to polar substituents in but could reduce aqueous solubility.

- Metabolic Stability : Bulky substituents like isopropyl may resist cytochrome P450 oxidation better than ethyl or chloro groups .

- Target Selectivity : The 3-methoxyphenyl moiety could enhance selectivity for aromatic pocket-containing enzymes (e.g., tyrosine kinases) versus simpler phenyl groups .

Biological Activity

The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, along with detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N3O4S2, with a molecular weight of 497.5 g/mol. Its structure includes a pyrimidine ring, a sulfonamide group, and an acetamide moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N3O4S2 |

| Molecular Weight | 497.5 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)... |

Antibacterial Activity

Research indicates that compounds structurally related to this molecule exhibit moderate to good antibacterial activity. For instance, studies on similar pyrimidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: A derivative of the compound was tested against E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial properties.

Antifungal Activity

The compound's potential antifungal activity has been explored in vitro. Similar sulfonamide compounds have demonstrated effectiveness against fungal pathogens such as Candida albicans. The mechanism is believed to involve inhibition of fungal cell wall synthesis .

Research Findings: In a study involving various fungal strains, a related compound exhibited an MIC of 16 µg/mL against C. albicans, indicating promising antifungal potential.

Anticancer Activity

Emerging research suggests that the compound may possess anticancer properties. Compounds containing pyrimidine rings have been documented to inhibit cell proliferation in cancer cell lines by inducing apoptosis.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The biological activity of this compound is likely attributed to its ability to interfere with specific biochemical pathways. For instance:

- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.

- Cell Cycle Arrest: The presence of the pyrimidine moiety may disrupt DNA synthesis in cancer cells.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of structurally analogous compounds involves multi-step protocols, including sulfonylation of pyrimidinone intermediates, thioether bond formation, and acetamide coupling. Key factors include:

- Temperature control (e.g., 60–80°C for sulfonylation) .

- Solvent selection (e.g., DMF or DMSO for polar intermediates) .

- Catalysts such as triethylamine or NaH to facilitate nucleophilic substitutions .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- 1H NMR : Identify characteristic peaks, such as:

- δ ~12.5 ppm (NH-3 proton in dihydropyrimidinone) .

- δ ~7.3–6.5 ppm (aromatic protons from isopropylphenyl and methoxyphenyl groups) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model sulfonylation and thioether bond formation energetics .

- Solvent Effects : Simulate solvent interactions via COSMO-RS to select optimal media for intermediates .

- Data Integration : Apply machine learning to correlate experimental yields with variables like temperature, solvent polarity, and catalyst loading .

Q. How do structural modifications (e.g., substituents on phenyl rings) impact biological activity?

- Case Study : Compare with analogs like N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide :

- Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility.

- Methoxy groups improve membrane permeability .

- Experimental Design : Synthesize derivatives with varying substituents and assay activity against target enzymes (e.g., kinases or proteases) .

Q. How to resolve contradictions between elemental analysis and spectroscopic data?

- Scenario : Discrepancies in sulfur content (e.g., calculated 9.32% vs. observed 9.30% ).

- Troubleshooting :

- Repeat combustion analysis to rule out instrumental error.

- Validate via X-ray crystallography or high-resolution MS to confirm molecular formula .

- Assess purity via HPLC (>95%) to exclude impurities affecting elemental ratios .

Methodological Frameworks

Q. What statistical approaches improve experimental design for synthesis optimization?

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst amount) with minimal trials .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and yield .

- Case Application : Optimize thioether coupling step by varying equivalents of mercaptopyrimidine and reaction time .

Q. How to validate the compound’s stability under biological assay conditions?

- Accelerated Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid at 37°C for 24–72 hours.

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., hydrolysis of acetamide or sulfonyl groups) .

- Comparative Analysis : Benchmark against structurally stable analogs (e.g., N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.